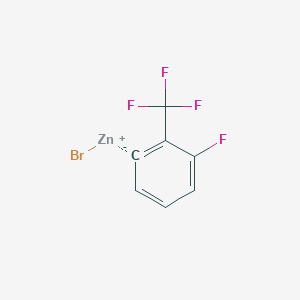
(3-Fluoro-2-(trifluoromethyl)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and selectivity, making it a versatile reagent in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 3-fluoro-2-(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3−fluoro-2-(trifluoromethyl)phenyl bromide+Zn→(3−fluoro-2-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis.
化学反応の分析
Types of Reactions: (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions: Common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. Typical reaction conditions involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry: In chemistry, (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide is used extensively in the synthesis of fluorinated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological and medical research, this compound is used to synthesize fluorinated analogs of bioactive molecules, which can exhibit enhanced metabolic stability and bioavailability. These analogs are crucial in drug discovery and development.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide in cross-coupling reactions involves the formation of a transient organopalladium or organonickel intermediate. This intermediate undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The presence of fluoro and trifluoromethyl groups enhances the reactivity and selectivity of the compound, facilitating efficient coupling reactions.
類似化合物との比較
Similar Compounds:
- (3-chloro-2-(trifluoromethyl)phenyl)zinc bromide
- (3-bromo-2-(trifluoromethyl)phenyl)zinc bromide
- (3-fluoro-2-(difluoromethyl)phenyl)zinc bromide
Uniqueness: Compared to similar compounds, (3-fluoro-2-(trifluoromethyl)phenyl)zinc bromide offers unique reactivity due to the combined presence of fluoro and trifluoromethyl groups. These groups enhance the compound’s electrophilicity and nucleophilicity, making it a highly versatile reagent in organic synthesis.
特性
分子式 |
C7H3BrF4Zn |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-2-(trifluoromethyl)benzene-3-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChIキー |
QHHOMPOQBSLAQT-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=C(C(=C1)F)C(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


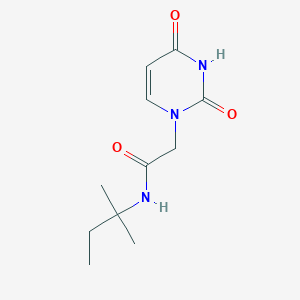
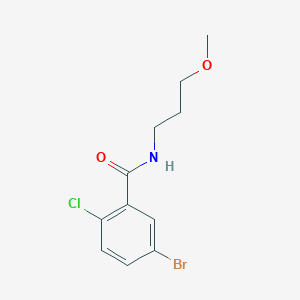
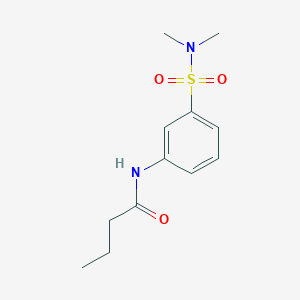
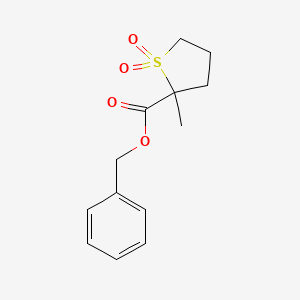

![9-(3-ethylphenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14900061.png)
![tert-Butyl 2-thia-3,7-diazaspiro[4.4]nonane-7-carboxylate 2,2-dioxide](/img/structure/B14900069.png)
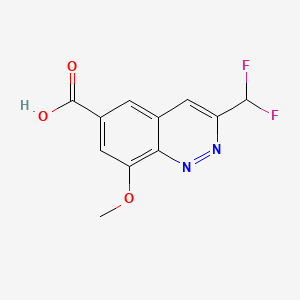
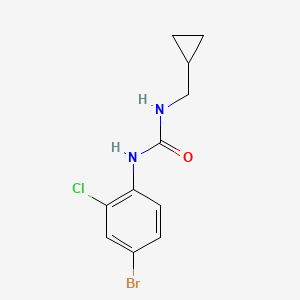
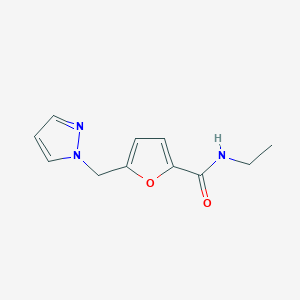
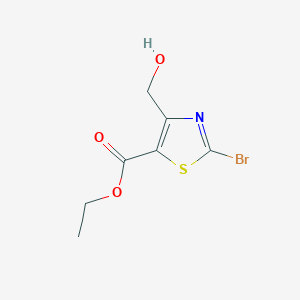

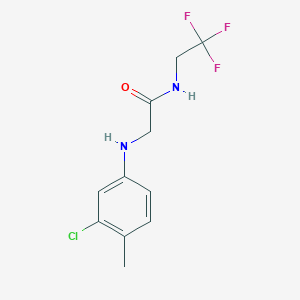
![3-[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14900114.png)
